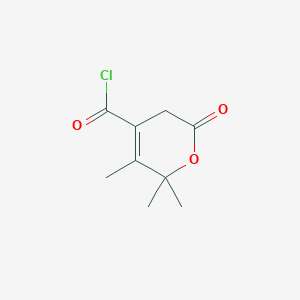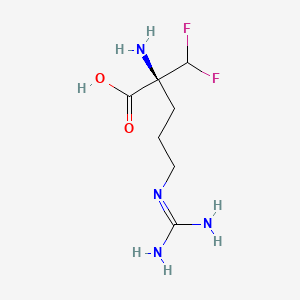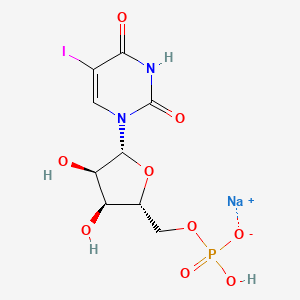
3,6,8-Tribromochromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,8-Tribromochromone is a brominated derivative of chromone, a naturally occurring compound found in various plants This compound is characterized by the presence of three bromine atoms at the 3rd, 6th, and 8th positions of the chromone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Tribromochromone typically involves the bromination of chromone. One common method is the direct bromination of chromone using bromine in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,8-Tribromochromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The chromone ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Substituted chromone derivatives with various functional groups.
Oxidation Reactions: Quinones or other oxidized chromone derivatives.
Reduction Reactions: Dihydrochromone derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,8-Tribromochromone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6,8-Tribromochromone involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,7-Tribromochromone: Another brominated chromone derivative with bromine atoms at different positions.
3,6,8-Trichlorochromone: A chlorinated analog with similar chemical properties but different reactivity.
3,6,8-Trifluorochromone: A fluorinated analog with distinct electronic properties.
Uniqueness
3,6,8-Tribromochromone is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
288399-60-0 |
|---|---|
Molekularformel |
C9H3Br3O2 |
Molekulargewicht |
382.83 g/mol |
IUPAC-Name |
3,6,8-tribromochromen-4-one |
InChI |
InChI=1S/C9H3Br3O2/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H |
InChI-Schlüssel |
AVDVRNRZQQNVPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)


![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)





